6-benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-Benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a benzyl group and a 2,4-dimethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
6-Benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A related compound with similar structural features.
5-Amino-pyrazoles: Compounds with a similar heterocyclic core and potential bioactivity.
Tetrahydroisoquinoline derivatives: Compounds with analogous biological activities and synthetic routes.
Uniqueness
6-Benzyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-benzyl-3-(2,4-dimethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-8-9-14(16(11-13)25-2)19-18-20-17(23)15(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
YLQMSRLRRBDFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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